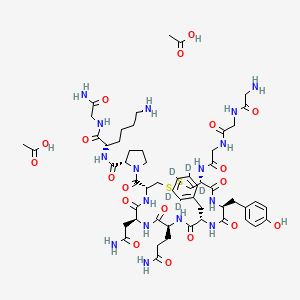

Terlipressin-d5

Description

Properties

Molecular Formula |

C56H82N16O19S2 |

|---|---|

Molecular Weight |

1352.5 g/mol |

IUPAC Name |

acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C52H74N16O15S2.2C2H4O2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37;2*1-2(3)4/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80);2*1H3,(H,3,4)/t31-,32-,33-,34-,35-,36-,37-,38-;;/m0../s1/i1D,2D,3D,7D,8D;; |

InChI Key |

WNFVFDPQEHRNTC-KFEHQBTJSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2)CC3=CC=C(C=C3)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)[2H])[2H].CC(=O)O.CC(=O)O |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N |

Origin of Product |

United States |

Synthetic Pathways and Isotopic Derivatization of Terlipressin D5

Historical and Current Synthetic Methodologies for Terlipressin (B549273) Production

Terlipressin is a polypeptide and a prodrug of lysine (B10760008) vasopressin. nih.govdrugbank.com Its synthesis has evolved from early liquid-phase peptide synthesis (LPPS) to more efficient and scalable methods. acs.org Currently, solid-phase peptide synthesis (SPPS) is the predominant methodology for producing Terlipressin. google.comgoogle.com This approach involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. nih.govgyrosproteintechnologies.com

Modern synthesis of Terlipressin typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. google.com The process begins with an amino resin, such as Rink Amide-MBHA, to which successive Fmoc-protected amino acids are coupled. google.comgoogle.com To mitigate the formation of impurities like deletion peptides (e.g., des-Gly or des-Pro), fragment condensation strategies are often employed. google.com For instance, instead of adding single glycine (B1666218) residues, a protected tri-glycine fragment (Fmoc-Gly-Gly-Gly-OH) can be coupled to the N-terminus of the peptide chain. google.comgoogle.com This reduces the number of synthesis steps and can improve the purity of the final product. google.com

After the linear dodecapeptide is assembled on the resin, it undergoes several key steps:

Intramolecular Cyclization: Formation of the disulfide bridge between the two cysteine residues. google.com

Cleavage: The peptide is cleaved from the resin support, typically using a strong acid cocktail like trifluoroacetic acid (TFA) with scavengers. google.comnih.gov

Purification: The crude peptide is purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). google.comaltabioscience.com

The choice of coupling reagents, resins, and protecting groups is critical for maximizing yield and purity. google.comgoogle.com

Table 1: Comparison of Reagents Used in Terlipressin Solid-Phase Synthesis

| Component | Examples | Function | Reference |

|---|---|---|---|

| Resin | Rink Amide-MBHA, MOBHA | Provides a solid support for the growing peptide chain and yields a C-terminal amide upon cleavage. | google.comgoogle.com |

| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Protects the N-terminal amine of the amino acid during coupling; removed by a weak base (e.g., piperidine). | google.com |

| Side-Chain Protecting Groups | Boc (tert-butyloxycarbonyl) for Lys, Trt (Trityl) for Cys/Asn/Gln, tBu (tert-butyl) for Tyr | Prevents unwanted side-chain reactions during synthesis. | google.com |

| Coupling Agents (Condensing Agents) | DIC/HOBt, HBTU, HATU | Activate the carboxylic acid group of the incoming amino acid to facilitate amide bond formation. | google.com |

Strategies for Site-Specific Deuteration in Complex Peptide Synthesis, particularly at the Phenylalanine (Phe(d5)) Residue

The synthesis of Terlipressin-d5 requires the specific incorporation of a deuterium-labeled phenylalanine residue where the five hydrogens of the phenyl ring are replaced by deuterium (B1214612). The most direct and common strategy to achieve this in SPPS is through the use of a pre-labeled amino acid building block, namely Fmoc-L-Phenylalanine-d5-OH. medchemexpress.com This isotopically labeled monomer is incorporated into the peptide sequence at the desired position using the standard coupling protocols described in the previous section.

The synthesis of the deuterated phenylalanine building block itself is a critical precursor step. This can be accomplished through various methods, including:

De Novo Synthesis: Building the amino acid from smaller, deuterated starting materials.

Catalytic H/D Exchange: Using transition metal catalysts to exchange hydrogen for deuterium on the aromatic ring of phenylalanine or its precursors. wisc.edu Enzymatic methods have also been developed for site-selective deuteration of amino acids, offering high efficiency by operating directly on free amino acids using D₂O as the deuterium source. wisc.edu

Once the Fmoc-Phe(d5)-OH is synthesized and purified, it is used in the SPPS workflow just like its non-deuterated counterpart. The key challenge is to ensure that the deuterium labels are stable throughout the entire synthesis process, including the repeated deprotection and coupling cycles and the final acidic cleavage from the resin, without significant back-exchange. nih.gov

Isotopic Enrichment and Purity Assessments of Deuterated Peptides

After synthesis and purification, a comprehensive analysis of this compound is required to confirm its chemical purity, structural integrity, and isotopic enrichment. A combination of analytical techniques is employed for this purpose. rsc.org

Chemical Purity: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the chemical purity of the synthesized peptide. resolvemass.camolecularcloud.org It separates the target peptide from impurities such as truncated sequences, deletion sequences, or incompletely deprotected peptides. altabioscience.com The purity is determined by integrating the peak area of the desired peptide relative to the total peak area at a specific wavelength (typically 215 nm for the peptide bond). altabioscience.com

Identity and Isotopic Enrichment: Mass Spectrometry (MS) is essential for confirming the molecular weight of the peptide and determining the level of isotopic labeling. resolvemass.camolecularcloud.org High-resolution mass spectrometry (HR-MS) can resolve the isotopic fine structure, allowing for precise calculation of deuterium incorporation. rsc.orgnih.gov By analyzing the mass distribution, one can quantify the percentage of molecules that are fully deuterated (d5) versus those with lower deuterium incorporation (d4, d3, etc.) or no deuteration (d0). Isotopic enrichment refers to the mole fraction of the isotope at the specific labeled sites. isotope.com

¹H NMR: The absence or significant reduction of signals corresponding to the phenyl ring protons of the phenylalanine residue confirms successful deuteration at that site.

²H NMR: Directly detects the deuterium nuclei, confirming their presence and providing information about their chemical environment.

Chiral Purity: Peptide synthesis can sometimes induce racemization, converting L-amino acids to their D-isomers. To assess chiral purity, the peptide is typically hydrolyzed into its constituent amino acids using deuterated acid (to correct for any racemization that occurs during hydrolysis itself). nih.govnih.gov The resulting amino acid mixture is then analyzed using chiral chromatography, often coupled with mass spectrometry, to quantify the percentage of any D-isomers present. nih.gov

Table 2: Analytical Techniques for this compound Characterization

| Technique | Purpose | Key Information Obtained | Reference |

|---|---|---|---|

| RP-HPLC | Chemical Purity Assessment | Percentage of the target peptide relative to impurities. | altabioscience.comresolvemass.camolecularcloud.org |

| HR-MS | Identity & Isotopic Enrichment | Molecular weight confirmation; distribution of isotopologues (d0-d5); calculation of % isotopic purity. | rsc.orgnih.gov |

| NMR Spectroscopy | Structural Integrity & Label Position | Confirmation of peptide structure and site-specific deuterium incorporation. | rsc.orgresolvemass.ca |

| Chiral Chromatography | Chiral Purity Assessment | Quantification of undesirable D-amino acid isomers. | nih.govnih.gov |

Optimization of Synthetic Yields and Scalability for Research Applications

Key optimization strategies include:

Reagent Selection: Choosing the most efficient coupling reagents (e.g., HATU, COMU) can minimize side reactions and reduce racemization. acs.org

Solvent Systems: While DMF has traditionally been the solvent of choice, concerns over its toxicity have led to the exploration of greener, alternative solvents and binary mixtures (e.g., DMSO-based systems) that maintain high reagent solubility and resin swelling. acs.orgunifi.it

Temperature Control: Modern peptide synthesizers can use induction heating to precisely control reaction temperatures. unifi.itresearchgate.net Elevating the temperature can significantly speed up coupling reactions and help overcome difficult sequences prone to aggregation, thereby improving yield and purity. gyrosproteintechnologies.com

Purification: The development of novel purification techniques, such as catch-and-release systems, aims to reduce the reliance on solvent-intensive RP-HPLC, making the process more sustainable and scalable. unifi.it

Scaling up the synthesis from a small research scale to larger quantities presents further challenges. The cost of the deuterated Fmoc-Phe(d5)-OH building block is significantly higher than its unlabeled counterpart, making high-yield reactions paramount for cost-effectiveness. Furthermore, ensuring consistent purity and yield across larger batches requires robust and well-optimized protocols. acs.orgresearchgate.net The complexity of synthesizing and purifying long or difficult peptides often necessitates a multi-variable optimization approach, where different resins, reagents, and reaction conditions are screened in parallel to find the ideal combination. gyrosproteintechnologies.com

Advanced Analytical Characterization and Quantification of Terlipressin D5

Chromatographic Separations and Detection Techniques

The precise analysis of isotopically labeled compounds such as Terlipressin-d5 necessitates the development and validation of highly specific and sensitive chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques employed for this purpose, offering the resolution required to separate the deuterated analogue from its non-deuterated counterpart and other potential impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development for Deuterated Analogues

The development of robust HPLC and UPLC methods for deuterated peptides like this compound is foundational for accurate quantification. These methods are typically built upon existing protocols for the parent compound, Terlipressin (B549273), with specific adjustments to optimize for the deuterated analogue.

Key aspects of method development involve the careful selection of the stationary phase, mobile phase composition, and detector settings. Reversed-phase chromatography is commonly utilized, with C18 columns being a frequent choice. jocpr.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like potassium phosphate, with the pH adjusted to an acidic range (e.g., pH 3.5) to ensure good peak shape and retention. jocpr.comresearchgate.net

UPLC, which employs columns with smaller particle sizes (typically <2 µm), offers significant advantages over traditional HPLC, including enhanced resolution, greater sensitivity, and substantially shorter analysis times. researchgate.netresearchgate.netneliti.com This can be particularly beneficial for high-throughput bioanalytical applications. The transition from HPLC to UPLC can shorten analysis times from around 30 minutes to as little as 5 minutes without compromising separation quality. researchgate.nethplc.eu

A typical starting point for method development for this compound would involve the parameters outlined in established methods for Terlipressin.

| Parameter | Typical HPLC Conditions | Typical UPLC Conditions |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) jocpr.com | ACQUITY UPLC BEH C18 (e.g., 50-100 mm x 2.1 mm, 1.7 µm) researchgate.netaustinpublishinggroup.com |

| Mobile Phase | Acetonitrile:Potassium Phosphate Buffer (e.g., 35:65 v/v), pH 3.5 jocpr.comresearchgate.net | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) nih.gov |

| Flow Rate | 1.0 - 1.5 mL/min jocpr.comijpsjournal.com | 0.4 - 0.6 mL/min |

| Detection | UV at 220 nm or 280 nm jocpr.comnih.gov | UV at 220 nm or 280 nm |

| Column Temperature | Ambient or controlled (e.g., 40°C) nih.gov | Often elevated (e.g., 65°C) to reduce viscosity researchgate.net |

| Injection Volume | 10 - 20 µL | 1 - 5 µL researchgate.net |

Addressing Isotopic Retention Time Shifts in Chromatographic Analysis

A critical consideration when analyzing deuterated compounds is the potential for a chromatographic isotope effect. This phenomenon can cause the deuterated analogue (this compound) to have a slightly different retention time than its non-deuterated counterpart. nih.govnih.gov Typically, in reversed-phase liquid chromatography, deuterated compounds elute slightly earlier than their protiated (non-deuterated) forms. nih.govcchmc.org

This retention time shift is attributed to the subtle differences in molecular size and polarity resulting from the substitution of hydrogen with deuterium (B1214612). nih.gov While often small, this shift must be accounted for during method development and data analysis to ensure accurate peak identification and integration, especially when this compound is used as an internal standard for the quantification of Terlipressin. skyline.ms In one study comparing light and heavy labeled peptides, the retention time shift in UPLC was observed to be around 3 seconds, which was approximately half the peak width. nih.gov While this may not always significantly impact quantification, it is a parameter that must be carefully monitored. nih.gov The use of stable isotopes other than deuterium, such as ¹³C or ¹⁵N, can often mitigate this chromatographic isotope effect. nih.govacs.org

Validation of Chromatographic Methods for Deuterated Peptides

Validation of the analytical method is essential to ensure its reliability for the intended application. Method validation for a deuterated peptide like this compound follows established guidelines, such as those from the International Conference on Harmonisation (ICH). jocpr.comnih.govnih.gov The validation process demonstrates that the method is specific, sensitive, linear, accurate, precise, and robust. nih.gov

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). | Peak purity analysis; resolution of the analyte peak from others. jocpr.com |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. ijpsjournal.com | Correlation coefficient (r) or coefficient of determination (R²) ≥ 0.999. jocpr.com |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed by recovery studies. ijpsjournal.com | Percent recovery typically within 98-102%. |

| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. ijpsjournal.com | Relative Standard Deviation (RSD) ≤ 2%. nih.gov |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov | Signal-to-noise ratio ≥ 10. nih.gov |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. ijpsjournal.comijpsjournal.com | System suitability parameters remain within limits despite variations in flow rate, mobile phase composition, etc. ijpsjournal.com |

Mass Spectrometry (MS) for Isotopic Confirmation and Quantitative Analysis

Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for the analysis of this compound. It provides not only quantitative data but also confirmation of the isotopic labeling and structural integrity of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. bioagilytix.com For a peptide like this compound, this technique is ideal for confirming its molecular weight and, by extension, the successful incorporation of the five deuterium atoms.

Tandem mass spectrometry (LC-MS/MS) offers even greater specificity and is the gold standard for quantitative bioanalysis. nih.govresearchgate.net In an LC-MS/MS experiment, a specific precursor ion (in this case, the molecular ion of this compound) is selected and fragmented, and a specific product ion is then monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and interferences, leading to highly sensitive and specific assays. e-b-f.eu For peptides, chemical modifications can sometimes be employed to increase the MRM response; for instance, derivatization of cysteine residues in Terlipressin has been shown to enhance the signal by approximately five-fold. e-b-f.eu

Utilization of this compound as a Stable Isotope Internal Standard in Bioanalytical Assays

One of the most critical applications of this compound is its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical methods for the determination of Terlipressin in complex matrices like plasma or serum. nih.govcrimsonpublishers.com An ideal internal standard should behave chemically and physically identically to the analyte during sample preparation (e.g., extraction) and analysis. crimsonpublishers.comscispace.com

By adding a known amount of this compound to a sample, it can correct for variations in sample recovery and potential matrix effects that can cause ion suppression or enhancement in the MS source. nih.govscispace.com Since this compound and Terlipressin co-elute (or elute very closely) and have nearly identical ionization efficiencies, the ratio of the MS response of the analyte to the internal standard provides a highly accurate and precise measure of the analyte's concentration. crimsonpublishers.com While deuterium-labeled standards are a first choice, it is important to be aware that they can sometimes exhibit different retention times or recoveries, which must be assessed during method validation. nih.gov The use of a SIL-IS is considered the most effective way to improve the accuracy and precision of LC-MS/MS bioanalytical assays. crimsonpublishers.com

Fragmentation Pattern Analysis for Deuterium Localization

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of peptides by fragmenting the molecule and analyzing the resulting product ions. In the case of this compound, this technique is crucial for confirming that the deuterium labels are located at the intended positions within the amino acid sequence. The process involves the generation of precursor ions of the deuterated peptide, followed by their fragmentation through methods such as Collision-Induced Dissociation (CID), Electron Transfer Dissociation (ETD), or Ultraviolet Photodissociation (UVPD).

Analysis of the resulting fragment ions, primarily b- and y-type ions, allows for the reconstruction of the peptide sequence. nih.gov A mass shift in a specific fragment ion corresponding to the mass of the incorporated deuterium atoms confirms their location on that portion of the peptide. However, conventional CID can sometimes induce intramolecular hydrogen scrambling, which could lead to ambiguity in localizing the deuterium labels. rsc.org

To overcome this, "softer" fragmentation techniques that minimize scrambling are preferred. ETD and UVPD are particularly advantageous as they tend to cleave the peptide backbone while leaving the deuterium labels in their original positions on the side chains or alpha-carbons. researchgate.net For instance, UVPD at 213 nm has been shown to successfully retain the selective sites of deuterium labeling throughout the peptide backbone, providing an effective alternative to electron-mediated approaches for increasing the spatial resolution of the analysis. researchgate.net By comparing the fragmentation patterns of Terlipressin and this compound, analysts can precisely pinpoint the location of each deuterium atom. nih.gov

| Technique | Principle | Advantages for Deuterated Peptides | Limitations |

|---|---|---|---|

| Collision-Induced Dissociation (CID) | Increases the internal energy of the ion through collisions with an inert gas, causing fragmentation. | Widely available on most mass spectrometers. | Can cause H/D scrambling, potentially leading to inaccurate localization of labels. researchgate.net |

| Electron Transfer Dissociation (ETD) | Transfers an electron to a multiply-charged precursor ion, inducing fragmentation of the peptide backbone. | Cleaves the N-Cα bond, preserving labile post-translational modifications and isotope labels on side chains. rsc.org | Efficiency can be lower for singly or doubly charged precursor ions. |

| Ultraviolet Photodissociation (UVPD) | Uses high-energy photons (e.g., 213 nm) to induce fragmentation. | Provides extensive fragmentation with minimal H/D scrambling, enabling high-resolution localization. researchgate.net | Less common on standard commercial instruments compared to CID. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of molecules in solution. hyphadiscovery.com For a complex peptide like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to confirm its covalent structure and determine its three-dimensional conformation.

1D experiments, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. analis.com.my However, due to the complexity and potential for signal overlap in a 12-amino acid peptide, 2D NMR techniques are essential. analis.com.my Experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify spin systems corresponding to individual amino acid residues by revealing through-bond proton-proton connectivities. Heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) correlate protons with their directly attached carbons or nitrogens, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. hyphadiscovery.comanalis.com.my The Nuclear Overhauser Effect (NOE), observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, provides information about through-space proximities between protons that are close in the 3D structure, which is critical for defining the peptide's conformation. mestrelab.com

| NMR Experiment | Information Provided | Relevance to this compound |

|---|---|---|

| ¹H NMR | Provides information on the chemical environment of protons. | Initial assessment of structure and used to quantify deuterium incorporation. nih.gov |

| COSY / TOCSY | Reveals through-bond ¹H-¹H scalar couplings, identifying amino acid spin systems. | Confirms the identity and sequence of amino acid residues. |

| HSQC / HMBC | Correlates protons with their directly attached (HSQC) or nearby (HMBC) heteronuclei (¹³C, ¹⁵N). | Provides complete resonance assignments for the peptide backbone and side chains. |

| NOESY / ROESY | Identifies through-space dipolar couplings between protons that are close (<5 Å). | Crucial for determining the 3D conformation and folding of the peptide in solution. mestrelab.com |

Application of Deuterium NMR in Conformation and Dynamic Studies

²H (Deuterium) NMR spectroscopy is a specialized technique that directly probes the deuterium nuclei. It is particularly powerful for studying the dynamics and conformation of molecules. frontiersin.org In the context of this compound, ²H NMR can provide unique insights into the mobility of the specific sites where deuterium has been incorporated.

By analyzing parameters such as relaxation times and quadrupolar splittings, researchers can characterize the motion of the deuterated segments of the peptide. nih.gov This is especially valuable for studying interactions with other molecules, such as lipids in a model membrane system. For example, ²H NMR studies on deuterated phospholipids (B1166683) interacting with peptides have revealed detailed information about the dynamic organization of the lipid bilayer, including segmental and molecular order parameters and correlation times for lipid motions. nih.gov Similarly, applying these principles to this compound could elucidate its conformational dynamics upon binding to its target receptors or when interacting with biological membranes. nih.gov

Verification of Deuterium Incorporation Sites and Isotopic Purity

A critical aspect of characterizing this compound is to verify the exact sites of deuterium incorporation and to quantify the isotopic purity (also referred to as isotopic enrichment) of the sample. This is typically achieved using a combination of NMR spectroscopy and high-resolution mass spectrometry (HRMS). rsc.org

NMR Analysis : ¹H NMR spectroscopy provides a straightforward method to confirm the sites and extent of deuteration. nih.gov The incorporation of a deuterium atom at a specific position in the molecule results in the disappearance or significant reduction of the corresponding proton signal in the ¹H NMR spectrum. By integrating the remaining proton signals relative to a non-deuterated internal standard or other non-deuterated protons within the molecule, the percentage of deuterium incorporation at each site can be calculated. nih.gov

| Isotopologue | Description | Theoretical m/z | Relative Abundance (%) |

|---|---|---|---|

| d0 | Unlabeled Terlipressin | 1267.58 | 0.3 |

| d1 | Contains one deuterium atom | 1268.59 | 0.5 |

| d2 | Contains two deuterium atoms | 1269.59 | 0.8 |

| d3 | Contains three deuterium atoms | 1270.60 | 1.2 |

| d4 | Contains four deuterium atoms | 1271.60 | 2.5 |

| d5 | Fully labeled this compound | 1272.61 | 94.7 |

| Note: The isotopic purity is calculated from the relative abundance of the target d5 isotopologue. The theoretical m/z values are illustrative. |

Complementary Spectroscopic and Spectrometric Techniques for Comprehensive Characterization

While MS and NMR form the cornerstone of analysis, a comprehensive characterization of this compound benefits from complementary techniques that provide additional layers of structural information.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) : HDX-MS is a powerful method for probing protein and peptide conformation and dynamics in solution. nih.gov The technique measures the rate at which backbone amide hydrogens exchange with deuterium when the molecule is placed in a D₂O buffer. Regions that are highly structured or involved in binding interactions are protected from exchange and show a slower rate of deuterium uptake. thermofisher.com This method could be used to compare the solution conformation of this compound with its non-deuterated counterpart to ensure the isotopic labeling has not altered its higher-order structure.

| Technique | Information Provided | Purpose in this compound Analysis |

|---|---|---|

| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Solvent accessibility of backbone amides; protein conformation and dynamics. nih.gov | To compare higher-order structure and dynamics between labeled and unlabeled Terlipressin. |

| Circular Dichroism (CD) Spectroscopy | Secondary structure content (α-helix, β-sheet, random coil). rsc.org | To verify that deuterium labeling does not perturb the overall secondary structure. |

| High-Performance Liquid Chromatography (HPLC) | Purity and separation of the compound from impurities. ijpsjournal.com | To determine chemical purity and isolate the compound for further analysis. |

Pre Clinical and Mechanistic Investigations Using Terlipressin D5

Receptor Binding Kinetics and Affinity Studies

Receptor binding assays are fundamental in pharmacology to determine the affinity and selectivity of a drug for its target receptors. These studies typically involve competitive binding experiments where the labeled drug (in this case, a radiolabeled ligand like [³H]AVP) competes with unlabeled ligands for receptor binding sites. nih.govnih.gov

In vitro studies using Chinese hamster ovary cells expressing human vasopressin V1 and V2 receptors have been conducted to characterize the binding profiles of Terlipressin (B549273) and its active metabolite, Lysine (B10760008) Vasopressin (LVP). nih.govnih.gov While specific binding studies using Terlipressin-d5 as the primary ligand are not detailed in available research, deuterated compounds like this compound are crucial as internal standards in liquid chromatography-mass spectrometry (LC-MS) methods to precisely quantify the concentration of the unlabeled drug during such assays.

Research demonstrates a clear hierarchy in binding potency at both V1 and V2 receptors: Arginine Vasopressin (AVP) > Lysine Vasopressin (LVP) >> Terlipressin. nih.govnih.gov This indicates that Terlipressin itself has a significantly lower binding affinity for vasopressin receptors compared to its active metabolite, LVP. nih.gov Both Terlipressin and LVP exhibit a notable selectivity for the V1 receptor over the V2 receptor. derangedphysiology.com Studies show that LVP and Terlipressin have an approximately six-fold higher affinity for V1 than for V2 receptors. nih.govnih.gov This V1 selectivity is consistent with the primary vasoconstrictive effects of the drug. derangedphysiology.comdrugbank.com The mean binding affinity of Terlipressin for human V1 receptors was found to be 1229 nM, which is about 120 times less than the binding affinity of LVP (10 nM). nih.gov

| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity (V1 vs. V2) |

|---|---|---|---|

| Terlipressin | Human V1 | 1229 | ~6-fold for V1 |

| Lysine Vasopressin (LVP) | Human V1 | 10 |

The duration of a drug's effect is influenced not only by its concentration near the receptor but also by the kinetics of its interaction with the receptor, specifically the rate at which the ligand-receptor complex forms and dissociates. The dissociation rate constant (k-off) describes how quickly a ligand unbinds from its receptor. A slower dissociation rate generally leads to a more prolonged pharmacological effect.

Studies have estimated the apparent dissociation rate constants for various vasopressin analogues by measuring the rate of blood pressure change in rats after administering a receptor inhibitor. nih.gov For instance, the apparent dissociation rate constant for arginine vasopressin was estimated to be 1.1 min⁻¹. nih.gov Such studies have shown an inverse relationship between pressor potency and the dissociation rate, suggesting that a faster "off" rate from pressor receptors contributes to decreased potency. nih.gov

While specific dissociation rates for this compound or Terlipressin have not been explicitly detailed, the prolonged duration of action of Terlipressin (up to 6 hours) is primarily attributed to its slow enzymatic conversion into the more active LVP, effectively acting as a slow-release prodrug, rather than a slow dissociation rate of Terlipressin itself. derangedphysiology.comderangedphysiology.com

Prodrug Metabolism and Active Metabolite Tracing (Lysine Vasopressin, LVP)

Terlipressin is a prodrug, meaning it is administered in an inactive form and is converted to its active metabolite within the body. nih.govmdpi.com This metabolic activation is a key feature of its pharmacological profile.

The biotransformation of Terlipressin involves the enzymatic cleavage of three N-terminal glycyl residues by peptidases found on the endothelium of blood vessels. drugbank.comderangedphysiology.commdpi.com This process releases the pharmacologically active metabolite, Lysine Vasopressin (LVP). drugbank.commdpi.com

Deuterium (B1214612) tracers like this compound are ideal tools for studying such metabolic pathways in vitro. In these studies, this compound would be incubated with relevant enzyme systems (e.g., liver microsomes or endothelial cell cultures). nih.gov Using mass spectrometry, researchers can then track the disappearance of the deuterated parent drug (this compound) and the simultaneous appearance of its deuterated metabolite (LVP-d5). This stable isotope labeling approach allows for the precise quantification of the rate of metabolic conversion and helps identify the specific enzymes responsible for the biotransformation, without interference from endogenous compounds. nih.govnih.gov

Pre-clinical animal models are essential for understanding the pharmacokinetics of a drug, including the formation and elimination of its metabolites. researchgate.net Following administration of Terlipressin, its concentration in plasma declines while the concentration of LVP rises, peaks, and is then eliminated. nih.govresearchgate.net The half-life of Terlipressin is approximately 50 minutes, but its pharmacological effect lasts for about 4-6 hours due to the sustained release and action of LVP. derangedphysiology.comnih.gov

The use of this compound in pre-clinical models allows for highly sensitive and specific tracking of the drug and its metabolite. By administering this compound, researchers can collect plasma, urine, and tissue samples over time and use LC-MS/MS to differentiate the administered deuterated compound from any endogenous vasopressin-like peptides. This enables the construction of accurate pharmacokinetic models, detailing the rates of absorption, distribution, metabolism, and excretion (ADME) for both the prodrug and its active metabolite. researchgate.net

Pharmacokinetic studies in humans provide data analogous to what is sought in pre-clinical models.

| Parameter | Terlipressin | Lysine Vasopressin (LVP) |

|---|---|---|

| Elimination Half-life (t½) | ~50 minutes | ~3.0 hours |

| Volume of Distribution (Vd) | ~0.7 L/kg | 1370 L |

| Plasma Clearance | ~9 mL/kg/min (27.4 L/hr) | 318 L/hr |

Data derived from studies in healthy volunteers and patients with hepatorenal syndrome. drugbank.comnih.govresearchgate.net

Intracellular Signal Transduction Pathway Elucidation

Once a ligand binds to its receptor, it initiates a cascade of intracellular events known as a signal transduction pathway, which ultimately leads to a cellular response. youtube.com The vasopressin receptors, V1 and V2, are G-protein coupled receptors that activate distinct downstream signaling pathways. derangedphysiology.com

The V1 receptor is a Gq-protein coupled receptor. derangedphysiology.comderangedphysiology.com Upon activation by LVP, it stimulates phospholipase C, which leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, increasing the availability of intracellular calcium. derangedphysiology.com This increase in calcium in vascular smooth muscle cells is the primary mechanism leading to vasoconstriction. derangedphysiology.com

The V2 receptor is a Gs-protein coupled receptor. derangedphysiology.com Its activation stimulates adenylyl cyclase, which increases the production of cyclic adenosine (B11128) monophosphate (cAMP). derangedphysiology.comnih.gov In the kidney collecting ducts, cAMP activates protein kinase A (PKA), which promotes the insertion of aquaporin-2 water channels into the cell membrane, leading to water reabsorption. mdpi.comnih.gov Functional assays confirm this by measuring intracellular calcium mobilization for V1 activity and cAMP production for V2 activity. nih.govnih.gov

While Terlipressin itself has been shown to be a partial agonist at V1 receptors and a full agonist at V2 receptors in functional assays, its in vivo effects are primarily driven by its metabolite LVP, which is a full agonist at both receptors. nih.govnih.gov The use of this compound can aid in elucidating these pathways with greater precision. In quantitative proteomics or metabolomics experiments, stable isotope labeling allows researchers to accurately measure the changes in downstream signaling molecules (e.g., phosphorylated proteins, second messengers) following receptor activation by the deuterated ligand, providing a clearer picture of the signal transduction cascade. nih.gov

Investigations into G-Protein Coupled Receptor (GPCR) Signaling Cascades (e.g., cAMP, calcium mobilization)

This compound, as a stable isotope-labeled analog of Terlipressin, serves as a critical tool in the analytical quantification required for detailed mechanistic studies of G-protein coupled receptor (GPCR) signaling. The pharmacological actions of Terlipressin are mediated through its interaction with vasopressin receptors, which are members of the GPCR family. Pre-clinical investigations using in-vitro models have elucidated the specific signaling pathways activated by Terlipressin upon receptor binding.

Terlipressin and its active metabolite, lysine-vasopressin (LVP), bind to V1a, V1b, and V2 receptors. nih.gov Studies on cultured vascular smooth muscle cells and Chinese Hamster Ovary (CHO) cells expressing human vasopressin receptors have characterized the downstream effects of this binding. nih.govdovepress.com Upon binding to the V1a receptor, Terlipressin acts as a partial agonist, stimulating the Gq/11 protein cascade. nih.govdovepress.com This activation leads to the stimulation of phospholipase C, which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular IP3 levels triggers the release of calcium (Ca2+) from intracellular stores, resulting in a rapid and transient increase in cytosolic calcium concentrations. nih.gov This calcium mobilization is a key event in initiating cellular responses like smooth muscle contraction.

In contrast, at the V2 receptor, Terlipressin behaves as a full agonist, comparable to arginine-vasopressin (AVP). nih.govdovepress.com The V2 receptor is primarily coupled to the Gs protein, which activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). nih.govnih.gov The resulting elevation in intracellular cAMP levels mediates the antidiuretic effects associated with V2 receptor activation.

In these intricate cell-based assays, this compound is indispensable for quantitative analysis. When studying the concentration-response relationships of Terlipressin, this compound is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to accurately measure the amount of unlabeled Terlipressin in the experimental system. This precise quantification is fundamental to determining key pharmacological parameters such as binding affinity (Ki), potency (EC50), and efficacy (Emax).

Table 1: In-vitro Receptor Activity of Terlipressin

| Receptor | Agonist Type | Primary Signaling Pathway | Key Second Messengers |

|---|---|---|---|

| V1a | Partial Agonist nih.govdovepress.com | Gq/11 protein -> Phospholipase C | Inositol trisphosphate (IP3), Calcium (Ca2+) nih.gov |

| V2 | Full Agonist nih.govdovepress.com | Gs protein -> Adenylyl Cyclase | Cyclic AMP (cAMP) nih.gov |

| V1b | Full Agonist nih.gov | Gq/11 protein -> Phospholipase C | Inositol trisphosphate (IP3), Calcium (Ca2+) |

Phosphatidylinositol 3-kinase (PI3K) Pathway Modulation

Pre-clinical research has identified the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway as a significant mediator of the protective effects of Terlipressin, particularly in the context of ischemia-reperfusion injury. nih.gov The PI3K/Akt pathway is a critical intracellular signal transduction cascade that regulates essential cellular functions, including cell survival, proliferation, and apoptosis. nih.govyoutube.com

Studies using animal models of acute mesenteric ischemia have demonstrated that Terlipressin administration can significantly reduce intestinal and renal tissue damage. nih.gov The mechanism underlying this protection involves the activation of the PI3K/Akt pathway. nih.gov In these models, Terlipressin treatment was shown to increase the expression of PI3K and the phosphorylation of its downstream effector, Akt (also known as protein kinase B). nih.gov Activated Akt can phosphorylate numerous substrates, leading to the inhibition of apoptosis and a reduction in inflammation. nih.govyoutube.com

To confirm the causal role of this pathway, pre-clinical experiments have utilized specific inhibitors, such as wortmannin (B1684655). When co-administered with Terlipressin, wortmannin was found to block the Terlipressin-induced expression of PI3K and Akt, thereby abolishing the protective effects against intestinal epithelial cell apoptosis and inflammation. nih.gov This demonstrates that the therapeutic benefits of Terlipressin in this context are dependent on the integrity of the PI3K/Akt pathway. nih.gov

The use of this compound in these pre-clinical models is crucial for establishing the pharmacokinetic profile of the drug. By enabling precise measurement of Terlipressin concentrations in plasma and tissues, researchers can correlate drug exposure with the observed modulation of the PI3K/Akt pathway, strengthening the evidence for a direct pharmacological effect.

Molecular Pharmacology and Cellular Physiology Studies

Effects on Vasoconstrictive Mechanisms and Hemodynamics in Isolated Tissues and Pre-clinical Models

Terlipressin's primary pharmacological effect is potent vasoconstriction, which has been extensively characterized in isolated tissues and various pre-clinical animal models. nih.gov This effect is primarily mediated by the activation of V1a receptors located on vascular smooth muscle cells. researchgate.net The binding of Terlipressin to these receptors initiates the Gq/11-phospholipase C-calcium signaling cascade described previously, leading to smooth muscle contraction and a reduction in vessel diameter.

A key characteristic of Terlipressin is its pronounced vasoconstrictive activity within the splanchnic circulation (the blood vessels supplying the abdominal organs). nih.govresearchgate.net This selective action leads to a significant reduction in portal venous blood flow and pressure. nih.govresearchgate.net In pre-clinical models of portal hypertension, this effect is instrumental in reducing blood flow to esophageal varices. nih.gov

In these hemodynamic studies, this compound is used as an internal standard to accurately quantify drug concentrations in biological samples. This allows for the construction of precise pharmacokinetic-pharmacodynamic (PK/PD) models that link specific plasma concentrations of Terlipressin to the magnitude of the observed hemodynamic responses, such as changes in MAP or portal pressure.

Table 2: Summary of Hemodynamic Effects of Terlipressin in Pre-clinical Models

| Parameter | Effect | Primary Mechanism |

|---|---|---|

| Mean Arterial Pressure (MAP) | Increase nih.govnih.gov | Systemic vasoconstriction via V1a receptors |

| Systemic Vascular Resistance | Increase nih.gov | Systemic vasoconstriction via V1a receptors |

| Splanchnic Blood Flow | Decrease nih.govresearchgate.net | Selective splanchnic vasoconstriction |

| Portal Venous Pressure | Decrease nih.govnih.gov | Reduced splanchnic inflow |

| Cardiac Output | Decrease nih.govnih.gov | Reflex response to increased afterload |

| Heart Rate | Decrease nih.govnih.gov | Baroreceptor reflex |

| Renal Blood Flow | Increase nih.gov | Redistribution of systemic blood flow |

| Renal Arterial Resistance | Decrease nih.gov | Intra-renal hemodynamic modulation |

Exploration of Anti-inflammatory and Anti-oxidative Cellular Responses

Beyond its hemodynamic effects, pre-clinical investigations have revealed that Terlipressin possesses anti-inflammatory and anti-oxidative properties. These cellular responses contribute to its protective effects on organs during pathological states like ischemia-reperfusion and sepsis.

In pre-clinical models of acute mesenteric ischemia, Terlipressin treatment has been shown to inhibit the polarization of macrophages towards the pro-inflammatory M1 phenotype in both intestinal and renal tissues. nih.gov This was accompanied by a significant reduction in the release of inflammatory cytokines. nih.gov These findings suggest that Terlipressin can directly modulate the innate immune response to injury. The mechanism for this anti-inflammatory action appears to be linked to the activation of the PI3K/Akt pathway. nih.gov

The cellular machinery that manages oxidative stress involves a balance between reactive oxygen species (ROS) and antioxidant systems, such as the thioredoxin (Trx) system. nih.govmdpi.com While direct studies on Terlipressin's effect on specific anti-oxidative pathways are emerging, its ability to mitigate tissue damage in ischemia-reperfusion models, which are characterized by intense oxidative stress, points towards an indirect anti-oxidative effect. nih.gov By improving tissue perfusion and reducing inflammation, Terlipressin may help restore the cellular redox balance and limit damage from ROS. nih.gov

In studies designed to explore these cellular mechanisms, this compound is essential for dose-response characterization. Accurate measurement of drug concentrations allows researchers to determine the effective concentrations at which these anti-inflammatory and potential anti-oxidative effects occur, separating them from the compound's primary hemodynamic actions.

Enzyme Kinetic Studies of Degradation and Inactivation (Non-Human)

Terlipressin is a prodrug that is converted in the body to its active metabolite, lysine-vasopressin (LVP). drugbank.com This conversion is achieved through the enzymatic cleavage of the triglycyl moiety from the N-terminus of the Terlipressin molecule by various peptidases present in tissues throughout the body. drugbank.com The study of the kinetics of this enzymatic degradation is fundamental to understanding the pharmacokinetics of Terlipressin, including its duration of action.

Deuterium labeling, as in this compound, is a powerful technique used in enzyme kinetic studies. nih.gov The replacement of hydrogen atoms with deuterium at specific, non-exchangeable positions in the molecule can influence the rate of enzyme-catalyzed reactions. This phenomenon, known as the kinetic isotope effect (KIE), occurs when the breaking of a carbon-hydrogen bond is a rate-determining step in the reaction.

By comparing the degradation rates of Terlipressin and this compound in non-human tissue homogenates (e.g., liver or kidney microsomes), researchers can probe the mechanism of peptidase activity. If the deuterated labels are placed near the cleavage site, a significant KIE (a slower rate of degradation for this compound) would provide strong evidence that the cleavage of that specific bond is a rate-limiting step in the bioactivation process. nih.gov Such studies help to elucidate the metabolic pathway and identify the specific enzymes responsible for Terlipressin's conversion to LVP. nih.gov This information is valuable for predicting potential drug-drug interactions and understanding metabolic variability between different pre-clinical species.

Pre-clinical Pharmacokinetic and Pharmacodynamic Modeling Leveraging Deuterium Labeling

Pre-clinical pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a cornerstone of drug development, allowing for the characterization and prediction of a drug's behavior in a biological system. taylorfrancis.commdpi.com Deuterium labeling is central to the accuracy of these models. This compound is the ideal internal standard for the bioanalytical methods, typically LC-MS/MS, used to generate the high-quality data required for robust PK/PD modeling. nih.gov

Pharmacokinetic (PK) Modeling: In pre-clinical studies, animals are administered Terlipressin, and biological samples (e.g., blood, plasma) are collected over time. Using this compound as an internal standard, the concentration of Terlipressin and its active metabolite LVP can be measured with high precision and accuracy. researchgate.net This concentration-time data is then used to develop compartmental PK models. These models describe the drug's absorption, distribution, metabolism, and excretion (ADME) processes and can estimate key parameters such as clearance, volume of distribution, and half-life. researchgate.net

Pharmacodynamic (PD) Modeling: The PD component of the model links the drug concentrations predicted by the PK model to the observed biological effects. For Terlipressin, these effects could be hemodynamic changes (e.g., increase in MAP), activation of signaling pathways (e.g., phosphorylation of Akt), or reduction in biomarkers of injury. By integrating PK and PD data, researchers can establish a quantitative relationship between drug exposure and response. nih.gov

The use of this compound ensures that the foundational PK data is reliable, which is critical for the validity of the entire PK/PD model. These models are invaluable for:

Understanding the dose-exposure-response relationship.

Simulating the effects of different dosing regimens.

Extrapolating findings from one pre-clinical species to another.

Informing the design of subsequent clinical trials by predicting therapeutically effective exposures. nih.gov

In essence, the deuterium labeling in this compound provides the analytical anchor that enables the translation of complex biological data from pre-clinical models into a quantitative framework capable of predicting the drug's effects.

Table of Compounds Mentioned

| Compound Name | Abbreviation / Other Names |

|---|---|

| This compound | - |

| Terlipressin | - |

| Lysine-vasopressin | LVP, Lypressin |

| Arginine-vasopressin | AVP, Vasopressin |

| Wortmannin | - |

| Norepinephrine | NE |

| Inositol trisphosphate | IP3 |

| Diacylglycerol | DAG |

| Cyclic adenosine monophosphate | cAMP |

| Phosphatidylinositol 4,5-bisphosphate | PIP2 |

| Phosphoinositide 3-kinase | PI3K |

Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models using Tracer Methodology

Tracer methodology employing this compound is instrumental in accurately characterizing the ADME profile of terlipressin in various animal models. This technique allows researchers to administer the labeled compound and meticulously track its path and transformation, overcoming challenges associated with measuring low concentrations of the drug and distinguishing it from its metabolites.

Terlipressin is known to be a pro-drug that is converted into its active metabolite, lysine vasopressin (LVP). derangedphysiology.com This conversion is a critical step in its mechanism of action. The use of this compound enables the simultaneous quantification of both the parent pro-drug and the active LVP metabolite in plasma, tissues, and excreta. This dual tracking is essential for building comprehensive pharmacokinetic models. For instance, after administration of this compound, blood samples can be collected over time to determine the rate of its disappearance and the corresponding rate of appearance of its deuterated LVP metabolite.

Distribution studies in animal models benefit significantly from this tracer approach. By analyzing tissue samples at various time points post-administration, researchers can quantify the concentration of this compound and its metabolites in specific organs. This helps to identify target tissues and understand the compound's volume of distribution, which for terlipressin is generally small, indicating limited diffusion across compartments. derangedphysiology.com

Metabolism studies are enhanced by the ability to trace the deuterated label. Terlipressin is metabolized by the cleavage of its triglycyl moiety by endothelial peptidases to release LVP. derangedphysiology.com By tracking the d5-label, researchers can confirm metabolic pathways and identify the primary sites of this conversion. Similarly, excretion studies can precisely determine the routes and rates of elimination of the parent drug and its metabolites from the body, whether through renal or hepatic clearance. derangedphysiology.com

The table below illustrates the type of pharmacokinetic data that can be generated from an ADME study in a rat model using this compound as a tracer.

| Parameter | This compound | Lysine Vasopressin-d5 (Metabolite) |

|---|---|---|

| Time to Peak Concentration (Tmax) | ~15 minutes | ~60-120 minutes |

| Peak Plasma Concentration (Cmax) | Dose-dependent | Dose-dependent |

| Half-life (t½) | ~50 minutes | ~3-4 hours |

| Volume of Distribution (Vd) | 0.6-0.9 L/kg | N/A |

| Clearance (CL) | 5.6 mL/min/kg | N/A |

| Primary Route of Elimination | Metabolism | Renal/Hepatic |

Data are representative values compiled from general knowledge of terlipressin pharmacokinetics for illustrative purposes. derangedphysiology.comsemanticscholar.org

Correlation of In Vitro Receptor Occupancy with In Vivo Responses in Pre-clinical Systems

A central goal in pharmacology is to link a drug's interaction with its molecular target (receptor occupancy) to its observable physiological effect (in vivo response). This compound is a crucial tool for establishing this correlation in preclinical settings. The in vivo response to terlipressin is primarily driven by its interaction with vasopressin receptors, specifically the V1 and V2 subtypes. nih.govnih.gov

The table below summarizes representative in vitro binding and activity data for terlipressin and its related compounds at human vasopressin receptors.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|---|

| Terlipressin | Human V1 | ~1229 | Partial Agonist |

| Terlipressin | Human V2 | ~2000+ | Full Agonist |

| Lysine Vasopressin (LVP) | Human V1 | ~10 | Full Agonist |

| Lysine Vasopressin (LVP) | Human V2 | ~60 | Full Agonist |

| Arginine Vasopressin (AVP) | Human V1 | ~5 | Full Agonist |

| Arginine Vasopressin (AVP) | Human V2 | ~5 | Full Agonist |

Data are representative values from in vitro studies for illustrative purposes. nih.govdovepress.com

To bridge these in vitro findings with in vivo effects, this compound can be administered to animal models, such as rats, in which a specific physiological response, like a change in mean arterial pressure (MAP) or portal venous pressure, is measured. nih.govnih.gov By simultaneously measuring the concentration of this compound and its deuterated metabolite in the plasma or target tissue, researchers can estimate the degree of V1 receptor occupancy over time. This allows for the direct correlation of the dynamic changes in receptor occupancy with the magnitude and duration of the hemodynamic response. This approach provides a quantitative understanding of the exposure-response relationship, validating that the drug's mechanism of action observed in vitro translates to a predictable physiological outcome in a living system.

Biophysical and Structural Research Utilizing Deuterated Terlipressin

Peptide Conformational Analysis and Stability Studies

Deuterium (B1214612) labeling is instrumental in examining the conformational dynamics and stability of peptides. The introduction of deuterium can influence intramolecular hydrogen bonding and solvent interactions, which are critical for maintaining a peptide's three-dimensional structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are particularly powerful when used with deuterated analogs.

In the context of Terlipressin-d5, these studies could reveal how the peptide folds and maintains its structure in different physiological environments. For instance, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) could be employed to map the solvent-accessible surfaces of Terlipressin (B549273). chromatographyonline.com By exposing this compound to a deuterated solvent, the rate of exchange between the peptide's amide hydrogens and the solvent's deuterium atoms can be measured. Regions that are highly flexible or exposed will exchange more rapidly, while those buried within the core of the structure or involved in stable hydrogen bonds will exchange more slowly. chromatographyonline.com

Table 1: Potential HDX-MS Data for this compound Stability Analysis

| Peptide Region | Relative Deuterium Uptake (%) | Interpretation |

| N-terminus | High | Flexible and solvent-exposed |

| Disulfide Bridge Vicinity | Low | Structurally constrained and stable |

| C-terminus | Moderate | Moderately flexible |

These studies are crucial for understanding how modifications or environmental factors, such as pH or temperature, affect the stability of Terlipressin. researchgate.netjocpr.com Research has shown that Terlipressin's stability is pH-dependent, and deuteration could provide a more granular view of the conformational changes that occur under different pH conditions. researchgate.net

Investigation of Protein-Peptide Interaction Dynamics

Terlipressin exerts its physiological effects by binding to vasopressin receptors (V1 and V2). drugbank.comnih.gov Understanding the precise dynamics of this interaction is fundamental to comprehending its mechanism of action. Deuterium-labeled this compound can be a key tool in these investigations, primarily through NMR spectroscopy and HDX-MS.

NMR spectroscopy of this compound in complex with its receptor, or a soluble domain of the receptor, could provide detailed structural information about the binding interface. Deuteration simplifies NMR spectra and reduces signal overlap, which is particularly beneficial when studying larger protein-peptide complexes. quora.comnih.gov This allows for the precise identification of the amino acid residues in Terlipressin that are directly involved in receptor binding.

HDX-MS can also be used to probe these interactions. When this compound is bound to its receptor, the regions at the binding interface are protected from solvent exchange. By comparing the deuterium uptake of free this compound with that of the receptor-bound form, the specific residues that form the binding epitope can be identified. chromatographyonline.com

Table 2: Hypothetical Protection Factors for this compound Upon Receptor Binding

| Terlipressin Residue | Protection Factor | Implication |

| Tyr2 | High | Directly involved in receptor binding |

| Phe3 | High | Part of the binding interface |

| Gln4 | Moderate | Peripheral to the binding site |

| Asn5 | Low | Not directly involved in binding |

Molecular dynamics simulations can complement these experimental approaches by providing a computational model of the protein-drug complex, offering insights into the specific interactions at an atomic level. nih.gov

Membrane Interaction and Permeability Studies

The interaction of peptides with cell membranes is a critical aspect of their biological activity, influencing their bioavailability and mechanism of action. Solid-state NMR (ssNMR) spectroscopy, in conjunction with deuterium labeling, is a powerful technique for studying the behavior of peptides within lipid bilayers. nih.gov

By incorporating deuterated lipids into model membranes, or by using this compound itself, ssNMR can provide information on the orientation and dynamics of the peptide within the membrane. amanote.comnih.gov These studies could reveal whether Terlipressin integrates into the membrane, and if so, how deeply it penetrates and how it affects the order and dynamics of the surrounding lipid molecules. nih.gov

Furthermore, the permeability of Terlipressin across biological membranes could be investigated using deuterated analogs. While Terlipressin is a relatively large peptide, understanding its passive diffusion characteristics is important. Studies comparing the permeability of H2O and D2O through channels like aquaporin have demonstrated the utility of deuterium in such transport studies, and similar principles could be applied to peptide permeability. nih.gov

Application in Advanced Structural Biology Techniques

The use of deuterated samples is expanding the capabilities of advanced structural biology techniques. nih.gov In Cryo-Electron Microscopy (Cryo-EM), which is used to determine the structure of large molecular complexes at near-atomic resolution, deuteration can be part of an integrative structural biology approach. thermofisher.com While Terlipressin itself is too small for direct visualization by Cryo-EM, the structure of its complex with a vasopressin receptor could potentially be solved using this method. In such a scenario, complementary data from techniques like mass spectrometry, which can be enhanced by deuterium labeling, can help in building and refining the final structural model. thermofisher.com

The primary advantage of using deuterated peptides and proteins lies in their application in NMR and mass spectrometry, which provide dynamic and conformational information that is often complementary to the static pictures provided by techniques like X-ray crystallography and Cryo-EM. chromatographyonline.comnih.gov

Methodological Innovations and Future Research Directions with Terlipressin D5

Development of Novel High-Throughput Screening Assays Incorporating Deuterated Analogues

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries. bmglabtech.com The integration of deuterated analogues like Terlipressin-d5 into HTS workflows, particularly those coupled with mass spectrometry (MS), marks a significant methodological advancement. nih.gov In these assays, deuterated compounds serve as ideal internal standards. tocris.comacs.org Because they are nearly identical chemically to the non-labeled analyte, they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer, but are clearly distinguishable by their higher mass. acs.org

This approach provides a robust control for variations in sample preparation, extraction efficiency, and instrument response. tocris.com The use of deuterated internal standards allows for highly accurate quantification of the target analyte in complex biological matrices, a critical factor in identifying and validating "hits" from large-scale screens. nih.govpnas.org For example, an HTS assay could be designed to quantify the binding of Terlipressin (B549273) to its V1 receptor or to measure its metabolic breakdown by cellular enzymes, with this compound added to each sample to ensure precise and reliable measurements across thousands of data points.

Table 1: Key Steps in an MS-Based HTS Assay Using a Deuterated Standard

| Step | Description | Role of Deuterated Analogue (e.g., this compound) |

| 1. Sample Preparation | Biological samples (e.g., cells, plasma) are incubated with test compounds. | A known quantity of this compound is added to each sample. |

| 2. Extraction | The analyte of interest (e.g., Terlipressin) is extracted from the biological matrix. | This compound is co-extracted, accounting for any sample loss during this step. |

| 3. LC-MS Analysis | The extracted sample is injected into a liquid chromatography-mass spectrometry system. | The deuterated standard co-elutes with the analyte, correcting for variations in injection volume and instrument performance. |

| 4. Quantification | The ratio of the analyte's MS signal to the deuterated standard's signal is calculated. | This ratio provides a highly accurate and precise measurement of the analyte's concentration, minimizing matrix effects. acs.org |

Advancements in Tracer-Based Methodologies for Complex Biological Systems

Deuterated compounds like this compound are invaluable as stable isotope tracers to elucidate dynamic biological events without the need for radioactive labels. tocris.comsymeres.com A primary application of this is in Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS), a powerful technique for studying protein structure, dynamics, and interactions in solution. acs.orgbohrium.com

In a typical HDX-MS experiment, a protein is exposed to a deuterated buffer (e.g., D₂O), causing the hydrogen atoms on the protein's backbone amides to exchange with deuterium from the solvent. nih.gov The rate of this exchange is highly dependent on the local protein structure; regions that are tightly folded or involved in binding interactions are shielded from the solvent and exchange more slowly than flexible or exposed regions. nih.gov By quenching the exchange reaction and analyzing the mass increase of proteolytic peptides over time, a map of solvent accessibility across the protein can be generated. chromatographyonline.com

Using this compound as a ligand in an HDX-MS study could precisely map its binding site on the vasopressin V1 receptor. Researchers could compare the deuterium uptake of the receptor in the presence and absence of the deuterated peptide; regions showing reduced deuterium incorporation would correspond to the direct binding interface or areas of conformational change upon binding. acs.orgthermofisher.com Recent advancements, such as top-down HDX-MS which analyzes intact proteins, offer the potential to study these interactions with even greater resolution, capturing changes across different protein conformations and post-translational modifications. bohrium.com

Integration of Stable Isotope Techniques with Systems Biology Approaches

Systems biology aims to understand the complex interplay of molecules within a biological system, integrating data from genomics, proteomics, and metabolomics. ebin.pub Stable isotope tracers like this compound are crucial for adding a dynamic, functional layer to these multi-omics datasets. symeres.comsigmaaldrich.com By tracing the metabolic fate of the deuterated peptide, researchers can move beyond static snapshots and map the flow of molecules through metabolic pathways (fluxomics). nih.gov

For instance, by administering this compound to a cellular model or an organism, mass spectrometry can be used to track the appearance of deuterated metabolites over time. This provides direct insights into its pharmacokinetic profile, including rates of absorption, distribution, metabolism, and excretion (DMPK). tocris.comsymeres.com This data can be integrated into systems-level models to understand how Terlipressin perturbs cellular networks. Such an approach could reveal not only the intended effects on its primary receptor but also potential off-target interactions or downstream metabolic consequences, offering a holistic view of the drug's mechanism of action. ebin.pubpitt.edu This integration is essential for predicting drug efficacy and identifying potential biomarkers.

Challenges and Opportunities in Deuterated Peptide Synthesis and Characterization for Next-Generation Research

The development of deuterated peptides like this compound presents both significant opportunities and formidable challenges. clearsynthdiscovery.com The primary opportunity lies in creating superior research tools and potentially improved therapeutic agents. Deuteration at sites of metabolic vulnerability can slow down enzymatic degradation, leading to enhanced metabolic stability and a longer biological half-life. nih.govlifetein.com This improved pharmacokinetic profile is a major driver for the use of deuteration in drug development. nih.govlifetein.com

However, the synthesis and characterization of these molecules are complex and costly. clearsynthdiscovery.comnih.gov Introducing deuterium at specific sites within a peptide requires specialized precursors and multi-step synthetic routes, which can be more expensive and lower-yielding than standard peptide synthesis. google.comresearchgate.net Furthermore, characterization requires high-resolution analytical techniques like mass spectrometry and NMR to confirm the precise location and extent of deuteration. symeres.com A phenomenon known as "scrambling," where deuterium atoms migrate along the peptide backbone during certain types of mass spectrometry fragmentation (CID), can complicate the precise localization of the label, necessitating the use of "softer" fragmentation methods like Electron Capture Dissociation (ECD). acs.orgnih.gov

Table 2: Challenges and Opportunities of Deuterated Peptides

| Challenges | Opportunities |

| High cost of deuterated amino acid precursors. nih.govgoogle.com | Enhanced metabolic stability and improved pharmacokinetic profiles. nih.govlifetein.com |

| Complex and often low-yield synthetic processes. clearsynthdiscovery.com | Potential for reduced formation of toxic or off-target metabolites. tocris.comlifetein.com |

| Requirement for advanced analytical techniques (e.g., HRMS, NMR) for characterization. symeres.com | Valuable as non-radioactive tracers for mechanistic and DMPK studies. tocris.comsymeres.com |

| Risk of deuterium "scrambling" during certain analytical methods. acs.org | Serve as ideal internal standards for accurate quantification in bioanalysis. tocris.comacs.org |

| Purification from non-deuterated or partially deuterated impurities can be difficult. clearsynthdiscovery.com | Can be used to probe protein-ligand interactions and dynamics via HDX-MS. acs.org |

Exploration of Novel Research Applications Beyond Current Understanding

The unique properties of this compound pave the way for novel research applications that could extend beyond its current use as an internal standard or simple tracer. Future research could leverage this tool to explore fundamental biological questions and address complex clinical challenges.

One promising area is in personalized medicine. By using this compound as a micro-tracer, it may become possible to study inter-individual variability in drug metabolism. Different patients may process Terlipressin at different rates due to genetic variations in metabolic enzymes. A tracer study could precisely quantify these differences, potentially allowing for the tailoring of therapeutic strategies.

Another novel application lies in the study of drug-target engagement in living systems with greater precision. Advanced imaging techniques combined with mass spectrometry, such as NanoSIMS (nanoscale secondary ion mass spectrometry), can visualize the subcellular distribution of deuterated molecules. nih.gov This could allow researchers to see exactly where this compound accumulates within cells and tissues, providing direct evidence of target engagement and revealing potential off-target binding sites that are currently unknown. nih.gov

Furthermore, this compound could be employed in competitive binding assays to screen for new molecules that interact with vasopressin receptors. By quantifying the displacement of the deuterated ligand by other compounds, novel agonists or antagonists could be identified. As research on the therapeutic applications of Terlipressin continues to expand into areas like septic shock and other critical care scenarios, the use of its deuterated analogue, this compound, will be instrumental in dissecting its complex pharmacology and paving the way for next-generation research and development. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.